molecular formula C12H24N2O B13341661 1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol

1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol

Cat. No.: B13341661
M. Wt: 212.33 g/mol
InChI Key: QRNKRPGQSFSCAZ-UHFFFAOYSA-N
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Description

1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H24N2O It is a derivative of piperidine, a heterocyclic amine, and contains a hydroxyl group, making it an alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reduction of 1-([1,4’-Bipiperidin]-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of 1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can convert the compound into its corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

    Reduction: NaBH4 or LiAlH4 in THF or ether.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products

    Oxidation: Formation of 1-([1,4’-Bipiperidin]-2-yl)ethanone.

    Reduction: Formation of 1-([1,4’-Bipiperidin]-2-yl)ethanamine.

    Substitution: Formation of 1-([1,4’-Bipiperidin]-2-yl)ethyl chloride or bromide.

Scientific Research Applications

1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The piperidine ring can interact with hydrophobic pockets, enhancing its stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-([1,4’-Bipiperidin]-1-yl)ethan-1-ol: Similar structure but with different substitution patterns.

    1-([1,4’-Bipiperidin]-3-yl)ethan-1-ol: Variation in the position of the hydroxyl group.

    1-([1,4’-Bipiperidin]-4-yl)ethan-1-ol: Another positional isomer.

Uniqueness

1-([1,4’-Bipiperidin]-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-(1-piperidin-4-ylpiperidin-2-yl)ethanol

InChI

InChI=1S/C12H24N2O/c1-10(15)12-4-2-3-9-14(12)11-5-7-13-8-6-11/h10-13,15H,2-9H2,1H3

InChI Key

QRNKRPGQSFSCAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1C2CCNCC2)O

Origin of Product

United States

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